molecular formula C11H15NO B2636644 2,2,7-Trimethyl-3-oxaindane-4-ylamine CAS No. 756431-31-9

2,2,7-Trimethyl-3-oxaindane-4-ylamine

Cat. No.: B2636644
CAS No.: 756431-31-9
M. Wt: 177.247
InChI Key: KVJDAYCNXKJDNZ-UHFFFAOYSA-N
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Description

2,2,7-Trimethyl-3-oxaindane-4-ylamine is a bicyclic organic compound featuring an oxaindane core (a fused tetrahydrofuran and benzene ring) substituted with three methyl groups and an amine functional group.

Properties

IUPAC Name

2,2,4-trimethyl-3H-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-4-5-9(12)10-8(7)6-11(2,3)13-10/h4-5H,6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDAYCNXKJDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-3-oxaindane-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7-trimethyl-3-oxaindane with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired amine product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-3-oxaindane-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and nitroso derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,7-Trimethyl-3-oxaindane-4-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-3-oxaindane-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

  • 2,2,7-Trimethyl-3-oxaindane-4-ylamine : Contains a bicyclic oxaindane structure with methyl groups at positions 2, 2, and 7, and an amine at position 3. The oxygen atom in the fused ring enhances polarity compared to purely hydrocarbon systems.
  • 3-Chloro-N-phenyl-phthalimide () : Features a phthalimide core (two fused benzene rings with imide groups) substituted with chlorine and phenyl groups. Unlike the oxaindane derivative, this compound is used in polymer synthesis (e.g., polyimides) due to its rigidity and thermal stability .
  • Tryptamine (): A monoamine with an indole ring (benzene fused to pyrrole) and an ethylamine side chain. Its simplicity contrasts with the oxaindane structure, but both share amine functionality, which is pivotal in serotonergic activity .
  • Dioxoisoindolin Derivatives (): Include sulfamoyl and acetamide substituents on an isoindoline-dione core.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* C12H17NO 191.27 (estimated) Amine, tetrahydrofuran Polar, moderate solubility
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 265.67 Imide, chlorine, phenyl High thermal stability
Tryptamine C10H12N2 160.22 Indole, ethylamine UV λmax: 220 nm
Dioxoisoindolin Derivative C24H23N5O5S 493.53 Sulfamoyl, acetamide Yellowish-white crystalline

*Estimated data due to lack of direct evidence.

Biological Activity

2,2,7-Trimethyl-3-oxaindane-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H15NO, with a molecular weight of approximately 189.25 g/mol. The compound features an oxaindane structure, which contributes to its unique reactivity and biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : It may interact with specific receptors in the central nervous system, contributing to neuroactive effects.

Biological Activity

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against human cancer cell lines.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Antimicrobial Effectiveness : A study evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated a promising potential for use in treating infections caused by resistant strains.
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of the compound in various cancer models. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

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